(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester

Description

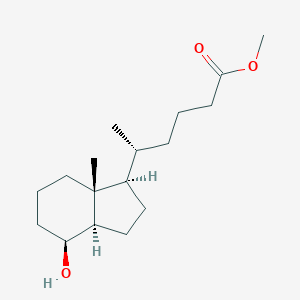

The compound “(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester” features a bicyclic octahydroindene core with stereospecific substitutions. Key structural attributes include:

- Core structure: A rigid, fully saturated indene system (octahydroindene) with defined stereochemistry (deltaR,1R,3aR,4S,7aR).

- Functional groups: A hydroxyl group at position 4, two methyl groups at delta and 7a positions, and a pentanoic acid methyl ester substituent at position 1.

- Molecular formula: Estimated as C21H34O3 (exact formula depends on substituent positions).

Properties

IUPAC Name |

methyl (5R)-5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H30O3/c1-12(6-4-8-16(19)20-3)13-9-10-14-15(18)7-5-11-17(13,14)2/h12-15,18H,4-11H2,1-3H3/t12-,13-,14+,15+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKASUARKSBQLEP-LFYQSXPISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCC(=O)OC)C1CCC2C1(CCCC2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564199 | |

| Record name | Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135359-40-9 | |

| Record name | Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester involves several steps. The starting materials typically include a suitable indenyl precursor and hexanoic acid. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include purification steps such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxy group or alter the indenyl moiety.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce a fully saturated hydrocarbon .

Scientific Research Applications

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific biological pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester involves its interaction with specific molecular targets. The hydroxy group and the indenyl moiety play crucial roles in its reactivity and binding to target molecules. The pathways involved may include enzymatic reactions and receptor binding, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

The benzodioxin core in introduces oxygen heteroatoms, increasing polarity compared to the hydrocarbon-rich indene system.

Functional Group Impact: The pentanoic acid methyl ester in the target compound provides greater lipophilicity than the carboxylic acid in , likely improving membrane permeability . The hydroxyl group at position 4 aligns with similar substitutions in and , suggesting hydrogen-bonding capacity critical for receptor binding.

Stereochemical Complexity :

- The target’s stereochemistry (deltaR,1R,3aR,4S,7aR) contrasts with the (1S,3aR,4R,7S,7aS) configuration in , which may lead to divergent biological activities due to spatial arrangement.

Research Findings and Property Comparisons

Lipophilicity and Bioavailability :

- The target’s pentanoic acid methyl ester chain increases logP (estimated ~4.2) compared to AFQ056 (logP ~2.8) and the carboxylic acid derivative in (logP ~1.9), favoring passive diffusion across biological membranes.

- The hydroxyl group in the target and may reduce logP but enhance solubility in polar solvents.

Thermodynamic Stability :

- The octahydroindene core’s saturation confers greater stability against oxidation compared to the partially unsaturated indole in AFQ056 .

Biological Activity

(deltaR,1R,3aR,4S,7aR)-Octahydro-4-hydroxy-delta,7a-dimethyl-1H-indene-1-pentanoic Acid Methyl Ester is a complex organic compound with significant potential in various biological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Overview and Synthesis

This compound has the molecular formula and is synthesized through several chemical reactions involving specific precursors and catalysts. The synthesis typically includes:

- Starting Materials : Indenyl precursors and hexanoic acid.

- Reaction Conditions : Catalysts under controlled temperature and pressure settings to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. The hydroxy group and the indenyl moiety are essential for its reactivity and binding capabilities. Potential mechanisms include:

- Enzymatic Reactions : Interactions with enzymes that may influence metabolic pathways.

- Receptor Binding : Possible effects on receptor-mediated pathways leading to physiological responses.

Case Studies

Several studies have investigated the biological effects of similar compounds and derivatives:

- Antimicrobial Activity : Research has shown that related compounds exhibit significant antimicrobial properties against various pathogens. For instance, methyl esters derived from fatty acids have been demonstrated to possess antibacterial effects .

- Pharmacological Applications : Compounds with similar structural features have been explored for therapeutic applications in conditions like fragile X syndrome. Mavoglurant, an mGluR5 antagonist, highlights the importance of receptor interactions in drug development .

Comparative Analysis

A comparison of this compound with other bioactive compounds reveals its unique properties:

| Compound Name | Chemical Structure | Biological Activity |

|---|---|---|

| (deltaR,...)-Octahydro... | Structure | Potential enzyme interactions |

| Methyl 5-[(1R,...)-octahydroinden... | Structure | Antimicrobial properties |

| Mavoglurant | Structure | mGluR5 antagonist |

Research Findings

Recent studies have highlighted the importance of structural features in determining biological activity. For example:

- Gas Chromatography-Mass Spectrometry (GC-MS) analysis has identified various bioactive compounds in plant extracts that share similar functional groups with (deltaR,...). These compounds have shown promising results in pharmacological studies .

- Biochemical Profiles : Analysis of fungal biomass has revealed a range of biologically active compounds that demonstrate antimicrobial activity. The presence of hydroxy groups and other functional groups plays a crucial role in their efficacy .

Q & A

Q. What are the recommended synthetic pathways for this compound, and how can researchers optimize reaction yields?

The compound can be synthesized via palladium-catalyzed reductive cyclization, as demonstrated in protocols involving nitroarenes and formic acid derivatives as CO surrogates . Key parameters include catalyst loading (e.g., 5-10 mol% Pd(OAc)₂), temperature control (80-120°C), and solvent selection (e.g., DMF/THF mixtures). Yield optimization requires monitoring reaction progress via TLC or HPLC and adjusting stoichiometry of reducing agents (e.g., HCO₂H). Post-synthesis purification often involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. Which spectroscopic techniques are most effective for structural characterization, and how should data interpretation address stereochemical ambiguities?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY/HMBC) is critical for resolving stereochemistry, particularly for the indene core and methyl substituents . For example, NOESY experiments can confirm the spatial proximity of the 4-hydroxy and 7a-methyl groups. X-ray crystallography is recommended for absolute configuration validation, though challenges arise due to the compound’s low crystallinity. NIST-standardized IR and MS data should be cross-referenced to validate functional groups (e.g., ester carbonyl at ~1740 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Personal protective equipment (PPE) must include nitrile gloves, full-face shields, and NIOSH-approved respirators when handling powdered forms. Engineering controls (fume hoods, local exhaust ventilation) are mandatory due to potential respiratory irritancy. Spill management requires inert adsorbents (e.g., vermiculite) and neutralization with 10% sodium bicarbonate. First-aid measures for skin contact involve immediate washing with soap/water, followed by medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data, such as conflicting IC₅₀ values in cancer cell lines?

Discrepancies often arise from variations in cell culture conditions (e.g., serum concentration, passage number) or assay methodologies (MTT vs. ATP-based assays). To standardize results:

- Use authenticated cell lines (e.g., ATCC-certified) and document doubling times.

- Include positive controls (e.g., doxorubicin) and normalize data to cell viability baselines.

- Validate findings via orthogonal assays (e.g., caspase-3 activation for apoptosis) .

Q. What strategies are recommended for studying the compound’s metabolic stability and in vivo pharmacokinetics?

- In vitro: Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Monitor ester hydrolysis via LC-MS/MS and quantify metabolites (e.g., pentanoic acid derivatives).

- In vivo: Administer via intravenous/oral routes in rodent models, with serial blood sampling for PK profiling. Plasma protein binding (equilibrium dialysis) and tissue distribution studies (radiolabeled tracers) clarify bioavailability .

Q. How does the compound’s stability vary under different storage conditions, and what analytical methods detect degradation products?

Stability studies should test:

- Thermal stress (40°C/75% RH for 4 weeks).

- Photolytic degradation (ICH Q1B guidelines, 1.2 million lux-hours). Analyze samples via UPLC-PDA-MS to identify degradation pathways (e.g., ester hydrolysis or hydroxyl group oxidation). Accelerated stability data predict shelf-life under refrigerated (2-8°C) or inert-atmosphere storage .

Methodological Considerations

- Experimental Design: Use factorial designs (e.g., Box-Behnken) to optimize synthesis or bioactivity assays, with factors like temperature, pH, and catalyst type .

- Data Validation: Cross-reference spectral data with NIST WebBook entries and publish raw datasets in supplementary materials to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.